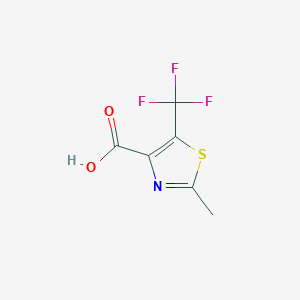

2-Methyl-5-(trifluoromethyl)thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-(trifluoromethyl)thiazole-4-carboxylic acid is an organic compound belonging to the thiazole family. It is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position, along with a carboxylic acid group at the 4-position. This compound is known for its applications in organic synthesis and medicinal chemistry, serving as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)thiazole-4-carboxylic acid typically involves the following steps:

Starting Material: The process begins with this compound ethyl ester.

Hydrolysis: The ester is hydrolyzed using an aqueous solution of sodium hydroxide. The reaction mixture is stirred at 40°C overnight.

Extraction: The reaction mixture is then extracted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

Drying and Filtration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the target compound with a high yield of 99%.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated extraction systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as an intermediate in the synthesis of bioactive molecules with potential biological activities.

Medicine: It is utilized in the development of pharmaceutical agents, including antimicrobial and anticancer drugs.

Industry: The compound is employed in the synthesis of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

- 5-Carboxy-2-methyl-4-(trifluoromethyl)-1,3-thiazole

Uniqueness

2-Methyl-5-(trifluoromethyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a trifluoromethyl group and a carboxylic acid group on the thiazole ring enhances its reactivity and potential for diverse applications .

Biological Activity

2-Methyl-5-(trifluoromethyl)thiazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring with a trifluoromethyl group and a carboxylic acid functional group. Its molecular formula is C6H4F3N1O2S with a molecular weight of approximately 197.14 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C6H4F3N1O2S |

| Molecular Weight | 197.14 g/mol |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating penetration through biological membranes and interaction with microbial targets .

Anticancer Activity

Thiazoles are known for their anticancer properties. A study highlighted the cytotoxic effects of various thiazole derivatives against different cancer cell lines, suggesting that modifications to the thiazole structure can enhance activity . The specific activity of this compound in inhibiting cancer cell proliferation needs further investigation, but its structural similarity to other active compounds positions it as a candidate for further research.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may influence the compound's binding affinity and specificity towards these targets, potentially modulating various biochemical pathways .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that thiazole derivatives possess broad-spectrum antimicrobial properties. The specific activity of this compound was evaluated against several bacterial strains, showing promising results in inhibiting growth.

- Anticancer Studies : Another research focused on synthesizing novel thiazole derivatives, including this compound, and evaluating their cytotoxicity against human cancer cell lines. The findings suggested that structural modifications significantly impacted their anticancer efficacy .

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-2-10-3(5(11)12)4(13-2)6(7,8)9/h1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNVMPZVLGQIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.